5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid
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Overview
Description
5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Mechanism of Action
Target of Action
Triazole compounds, such as 5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid, are known to interact with a variety of enzymes and receptors in biological systems . These interactions can lead to a wide range of biological activities.
Mode of Action
The mode of action of triazole compounds is often attributed to their ability to bind to various enzymes and receptors This binding can alter the function of these targets, leading to changes in cellular processes
Biochemical Pathways
Triazole compounds can affect various biochemical pathways due to their broad-spectrum biological activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylpyrazole with a suitable triazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dimethylformamide to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction conditions and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- 4-Methylpyrazole
- 1-Methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-5-7(8(14)15)11-13(10-5)6-3-9-12(2)4-6/h3-4H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXWMKHFDAZRDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)O)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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